molecular formula C19H21NO2 B4181896 1-[2-(4-biphenylyloxy)propanoyl]pyrrolidine

1-[2-(4-biphenylyloxy)propanoyl]pyrrolidine

Cat. No.: B4181896
M. Wt: 295.4 g/mol
InChI Key: FNYWOWAYWVWKOU-UHFFFAOYSA-N
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Description

1-[2-(4-biphenylyloxy)propanoyl]pyrrolidine is an organic compound with the molecular formula C19H21NO2 It is characterized by a pyrrolidine ring attached to a biphenyl group through a propanoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-biphenylyloxy)propanoyl]pyrrolidine typically involves the following steps:

    Formation of the biphenylyloxy intermediate: This step involves the reaction of biphenyl with an appropriate reagent to introduce the oxy group.

    Propanoylation: The biphenylyloxy intermediate is then reacted with propanoyl chloride under suitable conditions to form the propanoyl derivative.

    Pyrrolidine attachment: Finally, the propanoyl derivative is reacted with pyrrolidine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-biphenylyloxy)propanoyl]pyrrolidine can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, potentially forming a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may yield hydrogenated derivatives.

Scientific Research Applications

1-[2-(4-biphenylyloxy)propanoyl]pyrrolidine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-[2-(4-biphenylyloxy)propanoyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The biphenyl group may interact with hydrophobic regions of proteins or other macromolecules, while the pyrrolidine ring may form hydrogen bonds or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(4-biphenylyloxy)acetyl]pyrrolidine: Similar structure but with an acetyl group instead of a propanoyl group.

    1-[2-(4-biphenylyloxy)butanoyl]pyrrolidine: Similar structure but with a butanoyl group instead of a propanoyl group.

    1-[2-(4-biphenylyloxy)propanoyl]piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

1-[2-(4-biphenylyloxy)propanoyl]pyrrolidine is unique due to its specific combination of a biphenyl group, a propanoyl linkage, and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-phenylphenoxy)-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-15(19(21)20-13-5-6-14-20)22-18-11-9-17(10-12-18)16-7-3-2-4-8-16/h2-4,7-12,15H,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYWOWAYWVWKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)OC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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